
2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide, also known as GW501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity among athletes and bodybuilders due to its ability to enhance physical performance.
Aplicaciones Científicas De Investigación
Biological Effects of Acetamides
Research has extensively explored the biological effects of acetamides and their derivatives, focusing on their toxicological profiles, environmental impact, and potential for therapeutic applications. Acetamides have been found to exhibit varying biological responses, influenced by their chemical structure and exposure levels. Studies suggest that the molecular configurations of acetamides, including chlorophenyl acetamides, could have significant implications for their biological activity and toxicity, underscoring the need for detailed investigation into their mechanisms of action and potential uses in medicine and industry (Kennedy, 2001).
Environmental Fate and Behavior of Chlorophenols
Chlorophenols, including derivatives with chlorophenyl groups, are widely used in various industrial applications but raise concerns due to their persistence and toxicity in the environment. Research into the occurrence, fate, and behavior of chlorophenols in aquatic environments has revealed their widespread presence and the challenges they pose to water quality and ecosystem health. These studies highlight the need for effective management and remediation strategies to mitigate the environmental impact of chlorophenol compounds (Haman et al., 2015).
Toxicity and Biodegradation of Chlorophenols
The toxic effects of chlorophenols and their mechanisms of action have been a focus of research due to their environmental prevalence and potential health risks. Studies on the toxicity of chlorophenols in fish provide insights into the molecular and cellular mechanisms underlying their adverse effects, including oxidative stress, immune system disruption, endocrine dysfunction, and genotoxicity. These findings underscore the importance of understanding the toxicological profiles of chlorophenols and related compounds to assess their risks and develop effective countermeasures (Ge et al., 2017).
Microbial Degradation of Chlorophenols
The microbial degradation of chlorophenols represents a crucial area of research for environmental remediation and pollution control. Studies on the biodegradation pathways and microbial communities capable of decomposing chlorophenol compounds offer promising approaches for reducing their environmental impact. Understanding the metabolic processes involved in the microbial breakdown of chlorophenols can inform the development of bioremediation strategies to address pollution from these and related chemical compounds (Magnoli et al., 2020).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-15(2,3)13(18)8-9-17-14(19)10-11-4-6-12(16)7-5-11/h4-7,13,18H,8-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJDVGOJMJXYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)CC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2739463.png)
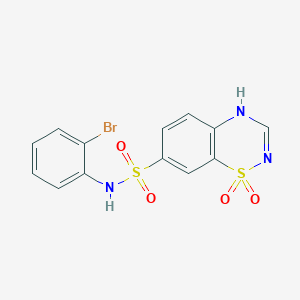
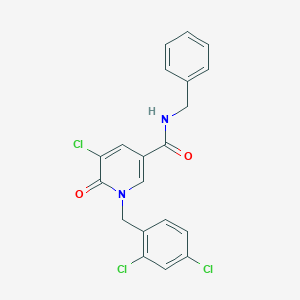
![Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate](/img/structure/B2739468.png)
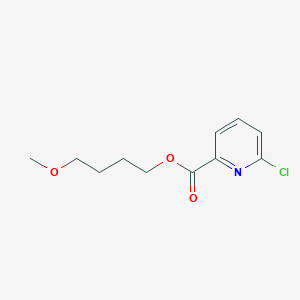
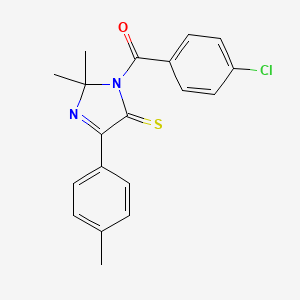
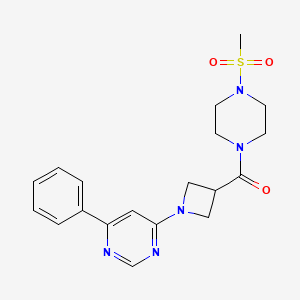
![(Z)-methyl 2-(2-((1-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739474.png)
![N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2739475.png)
![4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2739476.png)
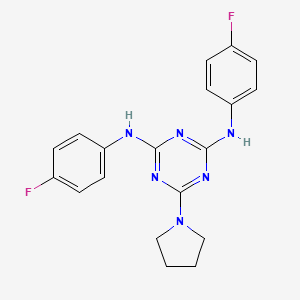
![1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2739478.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B2739481.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2739483.png)